molecular formula C15H13NO5S B13127672 Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- CAS No. 108621-58-5

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]-

Cat. No.: B13127672
CAS No.: 108621-58-5
M. Wt: 319.3 g/mol
InChI Key: ATQBOYONJMVJTJ-UHFFFAOYSA-N
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Description

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is a chemical compound with the molecular formula C15H13NO5S It is known for its unique structure, which includes a sulfooxy group attached to a fluorenyl ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- typically involves the reaction of fluorenyl derivatives with sulfonating agents. One common method includes the acetylation of 9H-fluoren-2-amine followed by sulfonation using sulfuric acid or its derivatives . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation processes, where fluorenyl derivatives are reacted with sulfonating agents in reactors designed to handle the exothermic nature of the reaction. The process is optimized for yield and purity, often involving purification steps such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- involves its interaction with molecular targets such as enzymes or receptors. The sulfooxy group can participate in various biochemical pathways, influencing the activity of proteins and other biomolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[1-(sulfooxy)-9H-fluoren-2-yl]- is unique due to its sulfooxy group and fluorenyl structure, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other acetamide derivatives may not be suitable .

Properties

CAS No.

108621-58-5

Molecular Formula

C15H13NO5S

Molecular Weight

319.3 g/mol

IUPAC Name

(2-acetamido-9H-fluoren-1-yl) hydrogen sulfate

InChI

InChI=1S/C15H13NO5S/c1-9(17)16-14-7-6-12-11-5-3-2-4-10(11)8-13(12)15(14)21-22(18,19)20/h2-7H,8H2,1H3,(H,16,17)(H,18,19,20)

InChI Key

ATQBOYONJMVJTJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)O

Origin of Product

United States

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